7-Fluoro-4-methylbenzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a chemical compound with the molecular formula C10H7FO3 and a molecular weight of 194.16 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 7th position, a methyl group at the 4th position, and a carboxylic acid group at the 3rd position on the benzofuran ring .
Preparation Methods
The synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 7-fluoro-4-methylphenol, the compound can be synthesized through a series of reactions including halogenation, cyclization, and carboxylation . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Fluoro-4-methylbenzofuran-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atom and the methyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Fluoro-4-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound can inhibit the activity of specific enzymes or modulate receptor functions, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
7-Fluoro-4-methylbenzofuran-3-carboxylic acid can be compared with other similar compounds such as:
7-Fluorobenzofuran-3-carboxylic acid: Lacks the methyl group at the 4th position.
4-Methylbenzofuran-3-carboxylic acid: Lacks the fluorine atom at the 7th position.
Benzofuran-3-carboxylic acid: Lacks both the fluorine atom and the methyl group. The presence of the fluorine atom and the methyl group in this compound makes it unique, as these substituents can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
7-fluoro-4-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7FO3/c1-5-2-3-7(11)9-8(5)6(4-14-9)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
ZNAOQDDLMDLFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=COC2=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.